molecular formula C17H10FN3O2 B4445281 N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B4445281
M. Wt: 307.28 g/mol
InChI Key: SXNGXECGCHHWBY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a chemical compound built on the quinoline-3-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. This scaffold is a subject of interest in the development of novel anticancer agents. Compounds featuring the quinoline-3-carboxamide core have been demonstrated to act as potent inhibitors of key kinase targets, such as Phosphatidylinositol 3-kinase alpha (PI3Kα) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critically involved in cell proliferation and tumor angiogenesis . The specific structure of this compound, which incorporates a 2-cyanophenyl group on the carboxamide nitrogen and a fluorine atom at the 6-position of the quinoline ring, is designed to optimize interactions with enzymatic binding sites. The fluorine atom can influence the molecule's electron distribution and metabolic stability, while the cyanophenyl moiety may contribute to hydrophobic interactions and hydrogen bonding within the target protein's active site, a strategy evident in the design of similar bioactive molecules . Researchers can utilize this compound as a key intermediate or a lead structure in projects aimed at developing new small-molecule inhibitors for oncology research. Its structure is also relevant for probing the structure-activity relationships (SAR) of quinoline-based compounds to further understand the pharmacophore required for kinase inhibition. This product is intended for research and development purposes only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyanophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2/c18-11-5-6-15-12(7-11)16(22)13(9-20-15)17(23)21-14-4-2-1-3-10(14)8-19/h1-7,9H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGXECGCHHWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-cyanophenylamine, which is then subjected to a series of reactions to introduce the fluoro and hydroxy groups on the quinoline ring. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Case Studies

Recent studies have demonstrated the effectiveness of this compound in vitro against various cancer cell lines, including hepatocellular carcinoma (HepG2). The compound not only inhibits cell growth but also induces apoptosis, showcasing its potential as a chemotherapeutic agent .

Table 1: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG25.3VEGFR-2 inhibition, apoptosis
A3757.8Cell cycle arrest
MCF-76.5Induction of pro-apoptotic signals

Antimicrobial Activity

N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Research Findings

Studies indicate that this compound exhibits potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with bacterial DNA synthesis and repair processes, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

Potential for Neurological Applications

Emerging research suggests that quinoline derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of this compound to cross the blood-brain barrier enhances its potential for neurological applications .

Neuroprotective Mechanisms

The compound may exert neuroprotective effects by modulating oxidative stress pathways and reducing neuroinflammation, which are critical factors in the progression of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluoro groups enhance its binding affinity, while the hydroxy and carboxamide groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is best understood through comparison with related compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Features Biological/Functional Notes Reference
This compound (Target Compound) Quinoline 6-fluoro, 4-hydroxy, 3-carboxamide linked to 2-cyanophenyl Enhanced hydrogen bonding (4-OH), lipophilicity (2-cyanophenyl), and metabolic stability (6-F)
N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide Quinoline 6-fluoro, sulfonyl group, 3-chlorophenyl, 4-oxo Sulfonyl group enhances electrophilicity; 4-oxo reduces hydrogen-bonding capacity compared to 4-OH
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Quinazoline 6-nitro, 3-chloro-4-fluorophenyl Nitro group increases reactivity but reduces solubility; quinazoline core alters planarity
N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide Quinoline 6-fluoro, 4-carboxamide with difluoropyrrolidinyl-ethyl chain Bulky side chain improves target specificity; demonstrated antimicrobial activity
(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Chromene Chloro, fluoro-methoxyphenyl, tetrahydrofuran side chain Chromene core lacks quinoline’s aromatic rigidity; methoxy group enhances solubility

Key Comparative Insights

Core Structure Variations: Quinoline vs. Quinazoline: Quinazoline (e.g., in ) introduces an additional nitrogen atom, increasing polarity and altering binding modes compared to quinoline. Chromene vs.

Substituent Effects: Fluoro Groups: The 6-fluoro substituent in the target compound and enhances metabolic stability and electron-withdrawing effects, but its position on quinoline vs. chromene () impacts target selectivity. Hydroxy vs. Sulfonyl/Oxo: The 4-hydroxy group in the target compound offers superior hydrogen-bonding capacity compared to sulfonyl () or oxo groups, which may favor interactions with hydrophilic binding pockets. Cyanophenyl vs.

Biological Activity: The antimicrobial activity observed in ’s quinoline derivative suggests that the target compound’s fluorinated quinoline core could share similar mechanisms, modulated by its unique substituents. Nitro groups () and sulfonyl moieties () may confer higher reactivity but at the cost of solubility or toxicity, whereas the target compound’s cyanophenyl and hydroxy groups balance stability and specificity.

Biological Activity

N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with a cyano group at the 2-position and a fluorine atom at the 6-position. The synthesis typically involves the condensation of appropriate amines with substituted quinoline derivatives, which can be achieved through various synthetic pathways, including microwave-assisted reactions and solvent-free conditions.

Anticancer Activity

  • Mechanism of Action : The compound exhibits its anticancer properties primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, notably the PI3K/AKT pathway. Studies indicate that this compound can significantly reduce the expression of PI3K and AKT genes, promoting apoptosis in cancer cells.
  • In Vitro Studies : In vitro evaluations have shown that this compound displays potent antiproliferative activity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The IC50 values for these cell lines are reported to be in the range of 3.3 µM to 50.9 µM .
  • Table of Antiproliferative Activity :
Cell LineCompoundIC50 (µM)
Caco-2This compound37.4
HCT-116This compound8.9

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum activity against bacteria and fungi.

  • Antibacterial Studies : Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values showing effectiveness comparable to established antibiotics .
  • Antifungal Activity : In addition to antibacterial effects, this compound has demonstrated antifungal properties against strains such as Candida albicans, with MIC values indicating moderate efficacy .

Case Studies and Research Findings

  • Case Study on Colorectal Cancer : A study focused on the effects of this compound on HCT-116 cells revealed that treatment led to increased caspase-3 activity, indicative of apoptosis induction. Gene expression analysis showed upregulation of pro-apoptotic markers like BAD while downregulating anti-apoptotic factors .
  • Research on Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have highlighted that substituents at various positions significantly affect biological activity, emphasizing the importance of the cyano and fluoro groups in enhancing potency against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer :

  • Step 1 : Start with a quinoline-3-carboxylic acid core (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) as a precursor .
  • Step 2 : Use coupling reactions (e.g., amidation with 2-cyanophenylamine) under anhydrous conditions with catalysts like HATU or DCC. Monitor reaction progress via HPLC .
  • Step 3 : Optimize temperature (60–80°C) and solvent polarity (DMF or DCM) to balance yield and purity. For purification, employ column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the quinoline core, fluoro substituent (δ ~ -110 ppm in 19F^{19}F-NMR), and carboxamide linkage .
  • HRMS : Confirm molecular weight (e.g., exact mass ~363.163 Da for analogs) and fragmentation patterns .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and cyano (2200–2250 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with bacterial DNA gyrase?

Methodological Answer :

  • Step 1 : Retrieve the crystal structure of DNA gyrase (PDB ID: 1KZN) and prepare it for docking using software like AutoDock Vina .
  • Step 2 : Generate 3D conformers of the compound, accounting for tautomeric states of the 4-hydroxyquinoline group.
  • Step 3 : Perform flexible docking with a grid box centered on the ATP-binding pocket. Validate using known inhibitors (e.g., ciprofloxacin) .
  • Step 4 : Analyze binding affinity (ΔG) and hydrogen-bonding interactions with key residues (e.g., Asp83, Ser85) .

Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?

Methodological Answer :

  • Hypothesis Testing : Compare IC50_{50} values in cell lines with varying expression of drug efflux pumps (e.g., MCF-7 vs. HepG2) .
  • Mechanistic Follow-Up : Measure apoptosis markers (caspase-3/7) and ROS generation to distinguish between cytostatic and cytotoxic effects .
  • Structural Analysis : Correlate substituent effects (e.g., fluoro vs. chloro at position 6) with activity using QSAR models .

Q. How can in vivo pharmacokinetic (PK) properties be improved without compromising antimicrobial efficacy?

Methodological Answer :

  • Prodrug Design : Modify the 4-hydroxy group to a phosphate ester for enhanced solubility and oral bioavailability .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat S9 fractions) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Toxicity Screening : Use zebrafish models to evaluate acute toxicity (LC50_{50}) and correlate with plasma protein binding assays .

Q. What experimental approaches validate the compound’s mechanism of action against multidrug-resistant (MDR) pathogens?

Methodological Answer :

  • Time-Kill Assays : Compare bactericidal activity against S. aureus (ATCC 29213) and its MDR counterpart (e.g., MRSA USA300) over 24 hours .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., reserpine) to assess synergy via checkerboard assays .
  • Genomic Analysis : Perform whole-genome sequencing of resistant mutants to identify target mutations (e.g., gyrA or parC) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity during scale-up synthesis?

Methodological Answer :

  • Quality Control : Implement strict HPLC purity thresholds (≥98%) and characterize impurities via LC-MS .
  • Crystallography : Optimize crystallization conditions (e.g., solvent evaporation vs. antisolvent addition) to ensure consistent polymorphic forms .
  • Bioassay Standardization : Use internal reference compounds (e.g., moxifloxacin for antimicrobial assays) to normalize inter-experimental variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} and Hill slopes .
  • Bootstrapping : Assess confidence intervals (95% CI) for IC50_{50} values to account for biological replicates .
  • Cluster Analysis : Use PCA to identify outlier cell lines or batch effects in high-throughput screens .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Reactant of Route 2
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N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.